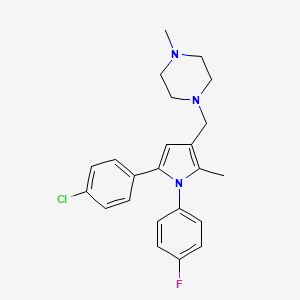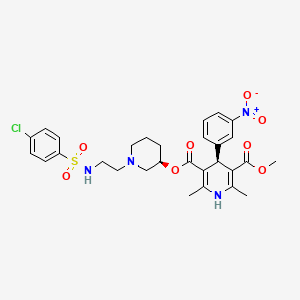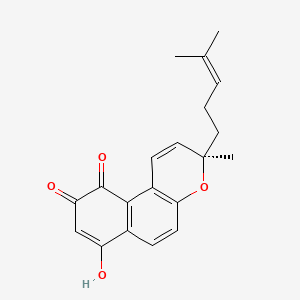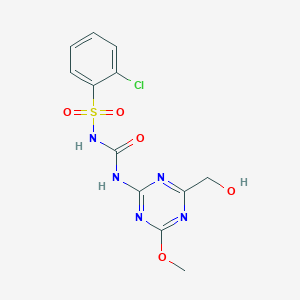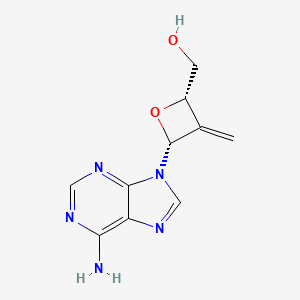
2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- is a complex organic compound with significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- typically involves multi-step organic reactions. One common approach includes the formation of the oxetane ring through cyclization reactions, followed by the introduction of the purine base via nucleophilic substitution. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different products.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Wissenschaftliche Forschungsanwendungen
2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model for understanding complex organic reactions.
Biology: Its interaction with biological molecules, such as enzymes and nucleic acids, is of interest for studying biochemical pathways and mechanisms.
Medicine: The compound’s potential therapeutic properties are explored for developing new drugs and treatments for various diseases.
Industry: Its use in the synthesis of advanced materials and pharmaceuticals highlights its industrial significance.
Wirkmechanismus
The mechanism by which 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)-
- 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2R,4S)-
- 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4S)-
Uniqueness
The uniqueness of 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- lies in its specific stereochemistry, which influences its reactivity and interaction with molecular targets. This stereochemistry can lead to different biological and chemical properties compared to its isomers, making it a distinct compound of interest in research and industrial applications.
Eigenschaften
CAS-Nummer |
126170-43-2 |
|---|---|
Molekularformel |
C10H11N5O2 |
Molekulargewicht |
233.23 g/mol |
IUPAC-Name |
[(2S,4R)-4-(6-aminopurin-9-yl)-3-methylideneoxetan-2-yl]methanol |
InChI |
InChI=1S/C10H11N5O2/c1-5-6(2-16)17-10(5)15-4-14-7-8(11)12-3-13-9(7)15/h3-4,6,10,16H,1-2H2,(H2,11,12,13)/t6-,10-/m1/s1 |
InChI-Schlüssel |
UHHOVABAROJWLV-LHLIQPBNSA-N |
Isomerische SMILES |
C=C1[C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO |
Kanonische SMILES |
C=C1C(OC1N2C=NC3=C(N=CN=C32)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



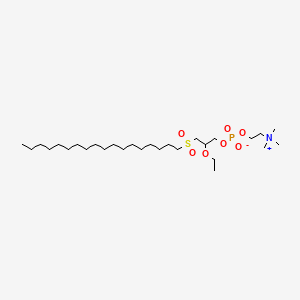
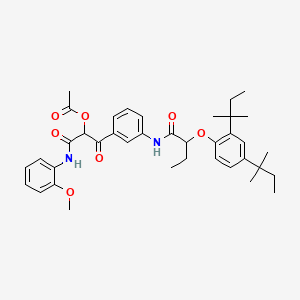

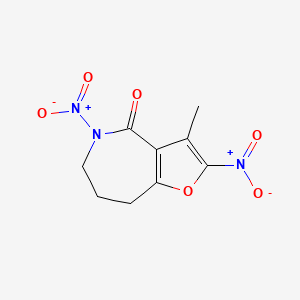
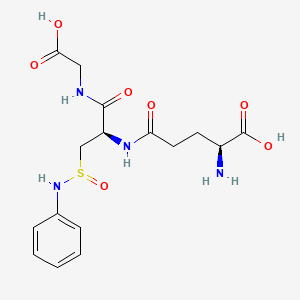
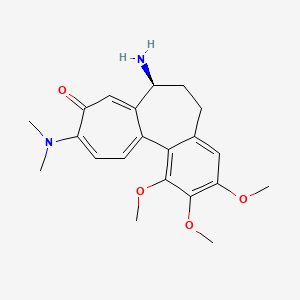
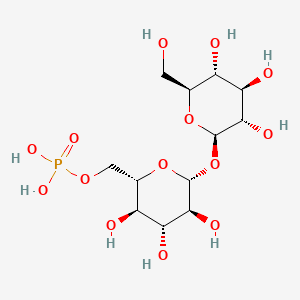
![Tetramethyl 9,10-dihydroazepino[2,1-b][1,3]benzothiazole-7,8,9,10-tetracarboxylate](/img/structure/B12792758.png)
